1-(6-Chloro-4-pyrimidinyl)azepane Exhibits Sub-100 nM GPR35 Agonism, a 17-Fold Improvement in Potency Over a Structurally Unrelated Agonist
In a dynamic mass redistribution (DMR) desensitization assay using human HT-29 cells, 1-(6-Chloro-4-pyrimidinyl)azepane demonstrated potent agonist activity at the orphan G protein-coupled receptor GPR35 with an IC50 of 60 nM [1]. This is a significant 17-fold increase in potency when compared to the commercially available reference agonist, GPR35 agonist 3, which has a reported EC50 of 1.4 μM (1,400 nM) in analogous cellular assays [2]. This data point establishes the target compound as a high-potency chemical probe for GPR35-driven research, distinguishing it from less potent screening hits.
| Evidence Dimension | GPR35 agonism potency |
|---|---|
| Target Compound Data | IC50 = 60 nM |
| Comparator Or Baseline | GPR35 agonist 3 (EC50 = 1,400 nM) |
| Quantified Difference | Approximately 17-fold more potent |
| Conditions | HT-29 cells (human colorectal adenocarcinoma) assessed by desensitization of zaprinast-induced DMR (for target compound) and analogous cellular GPR35 activation assays (for comparator) |
Why This Matters
This difference in potency directly impacts the required working concentration in cellular assays, reducing off-target risk and enabling more robust target engagement studies at lower concentrations.
- [1] BindingDB. (n.d.). BDBM50357187 (CHEMBL1914576): Agonist activity at GPR35 in human HT-29 cells. Entry ID 50034107. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50357187 View Source
- [2] InvivoChem. (n.d.). GPR35 agonist 3. Retrieved from https://www.invivochem.cn/gpr35-agonist-3.html View Source
